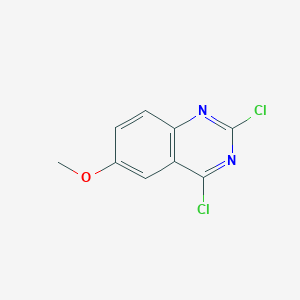

2,4-Dichloro-6-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAMQTSRMCCGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433794 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105763-77-7 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical characteristics of 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of 2,4-Dichloro-6-methoxyquinazoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Characteristics

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its core structure is amenable to further chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105763-77-7 | [1][2][3] |

| Molecular Formula | C₉H₆Cl₂N₂O | [1][3] |

| Molecular Weight | 229.06 g/mol | [1][2][3][4] |

| Appearance | White to off-white or light yellow solid/powder | [1][2] |

| Melting Point | 171 °C | [1][2] |

| Boiling Point (Predicted) | 315.9 ± 24.0 °C | [1][2] |

| Density | 1.450 g/cm³ | [1][2] |

| pKa (Predicted) | -0.67 ± 0.30 | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon), sealed in a dry container. | [2][3] |

| InChI | 1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | [2] |

| SMILES | N1=C2C(C=C(OC)C=C2)=C(Cl)N=C1Cl | [2] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H) | [2] |

| LC-MS | m/z: 229.1, 231.0 [M+H]⁺ | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding dione precursor.

Synthesis of this compound from 6-methoxyquinazoline-2,4(1H,3H)-dione

Principle: This method involves the conversion of the hydroxyl groups of 6-methoxyquinazoline-2,4(1H,3H)-dione into chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction.

Reagents and Materials:

-

6-methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a round-bottom flask, a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (e.g., 9.63 g, 50.2 mmol) is prepared in an excess of phosphorus oxychloride (POCl₃, e.g., 150 mL).[1]

-

A catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL) is added to the mixture.[1]

-

The reaction mixture is heated to reflux (approximately 120 °C) and stirred for 2-5 hours.[1][5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.[1][5]

-

Excess POCl₃ is removed under reduced pressure (vacuum distillation).[1]

-

The resulting residue is carefully and slowly poured into a beaker of ice water with vigorous stirring.[1][5]

-

The pH of the aqueous mixture is adjusted to approximately 7 by the slow, portion-wise addition of a saturated NaHCO₃ solution at 0 °C, which induces the precipitation of the product.[1]

-

The resulting solid precipitate is collected by vacuum filtration and washed with distilled water.[1][5][6]

-

The collected solid is dried under vacuum to yield this compound, typically as a brown or yellow solid.[1] Further purification, if necessary, can be performed using column chromatography on silica gel.[1]

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 105763-77-7 [m.chemicalbook.com]

- 3. This compound | 105763-77-7 [sigmaaldrich.com]

- 4. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 2,4-Dichloro-6-methoxyquinazoline: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data, synthesis, and key experimental protocols for the quinazoline derivative, 2,4-dichloro-6-methoxyquinazoline. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR (¹H-NMR) spectrum provides characteristic signals corresponding to the aromatic and methoxy protons of the molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.89 | d | 1H | 9.2 | H-8 |

| 7.71 | dd | 1H | 8.8, 2.4 | H-7 |

| 7.38 | d | 1H | 1.6 | H-5 |

| 3.91 | s | 3H | -OCH₃ | |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+1] | 229.1 |

| [M+3] | 231.0 |

| Method: LCMS |

The observed isotopic pattern with peaks at m/z 229.1 and 231.0 is characteristic of a compound containing two chlorine atoms.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not currently available in the reviewed literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione.

Procedure: A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (9.63 g, 50.2 mmol) and phosphorus oxychloride (POCl₃, 150 mL) is treated with N,N-dimethylaniline (0.5 mL). The reaction mixture is heated to 120 °C and stirred for 2 hours. Following the completion of the reaction, excess POCl₃ is removed by distillation under reduced pressure. The resulting residue is then carefully poured into ice water. The pH of the mixture is adjusted to approximately 7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C, leading to the formation of a precipitate. This solid is collected by filtration and dried under vacuum to yield this compound (11.2 g, 98% yield) as a brown solid.[1]

Spectroscopic Analysis Methodology

The following general procedures are typically employed for the spectroscopic characterization of quinazoline derivatives.

-

¹H-NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The solvent used for analysis is deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Mass Spectrometry: Liquid chromatography-mass spectrometry (LCMS) is utilized to determine the mass-to-charge ratio (m/z) of the protonated molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyquinazoline from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process commencing with the cyclization of a 4-methoxyanthranilic acid derivative to form the quinazolinedione core, followed by a chlorination step to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the formation of 6-methoxyquinazoline-2,4(1H,3H)-dione from 2-amino-4-methoxybenzoic acid and urea. This is followed by the chlorination of the quinazolinedione intermediate using phosphorus oxychloride (POCl₃) to afford the final product.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

This procedure is adapted from a similar synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.[1]

Methodology:

-

In a round-bottom flask, thoroughly mix 2-amino-4-methoxybenzoic acid and urea.

-

Heat the mixture gradually. The reactants will melt and then solidify as the reaction proceeds.

-

Maintain the temperature and continue heating for the specified duration to ensure complete cyclization.

-

After cooling, the solid residue is treated with a suitable solvent, such as dilute acetic acid, and stirred to break up the solid.

-

The product is collected by filtration, washed with water, and dried to yield 6-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

This protocol is based on a reported procedure for the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione.[2]

Methodology:

-

To a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (9.63 g, 50.2 mmol) and phosphorus oxychloride (POCl₃, 150 mL), add N,N-dimethylaniline (0.5 mL).[2]

-

Stir the reaction mixture at 120 °C for 2 hours.[2]

-

Upon completion of the reaction, remove the excess POCl₃ by distillation under reduced pressure.[2]

-

Slowly pour the residue into ice water.[2]

-

Adjust the pH to approximately 7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C, which will cause a precipitate to form.[2]

-

Collect the precipitate by filtration and dry it under a vacuum to give this compound as a brown solid.[2]

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Conditions for the Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

| Reactant | Molar Ratio | Notes |

| 2-Amino-4-methoxybenzoic acid | 1 | Starting material. |

| Urea | 1.8 | A slight excess is used to drive the reaction.[1] |

| Reaction Conditions | ||

| Temperature | 160 °C | The mixture is heated to fusion and then maintained at this temperature.[1] |

| Reaction Time | Not specified | The reaction is complete when the mixture solidifies. |

| Product | ||

| 6-Methoxyquinazoline-2,4(1H,3H)-dione | - | Yields for the analogous 6,7-dimethoxy derivative are reported to be around 65%.[1] |

Table 2: Reactants and Conditions for the Synthesis of this compound

| Reactant/Reagent | Amount | Moles |

| 6-Methoxyquinazoline-2,4(1H,3H)-dione | 9.63 g | 50.2 mmol |

| Phosphorus oxychloride (POCl₃) | 150 mL | - |

| N,N-dimethylaniline | 0.5 mL | Catalytic |

| Reaction Conditions | ||

| Temperature | 120 °C | |

| Reaction Time | 2 hours | |

| Product | ||

| This compound | 11.2 g | 98% Yield[2] |

IV. Characterization Data

The final product, this compound, was characterized by the following methods:

Table 3: Characterization of this compound

| Analysis | Result |

| Appearance | Brown solid[2] |

| Melting Point | 171 °C |

| LCMS (m/z) | 229.1, 231.0 [M + 1][2] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H)[2] |

V. Logical Relationships and Workflow

The synthesis follows a logical progression from a readily available anthranilic acid derivative to the target dichlorinated quinazoline. The workflow is designed for efficiency and high yield in the chlorination step.

Caption: Logical workflow of the synthesis and analysis process.

References

The Biological Landscape of 2,4-Dichloro-6-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 2,4-dichloro-6-methoxyquinazoline core, in particular, represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the known biological activities of derivatives synthesized from this privileged scaffold, with a focus on their potential in anticancer and kinase inhibition applications. Due to a scarcity of publicly available data on the 6-methoxy variant, this guide leverages information from structurally analogous di-chloro quinazoline derivatives to provide a representative understanding of their biological potential.

I. Synthetic Strategies: Building on a Versatile Core

The this compound serves as a key intermediate for the synthesis of a multitude of derivatives. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution reactions. Typically, the C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine. This enables the introduction of various functionalities, most commonly amines, to generate libraries of substituted quinazolines.

A general synthetic workflow for the preparation of 4-amino-2-chloro-6-methoxyquinazoline derivatives is depicted below. This pathway highlights the initial nucleophilic substitution at the C4 position, followed by potential further modification at the C2 position.

Caption: General synthetic route for 2,4-disubstituted-6-methoxyquinazoline derivatives.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the quinazoline core have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While specific data for 6-methoxy derivatives is limited, extensive research on analogous 4-anilinoquinazoline compounds provides valuable insights into their antiproliferative activities.

Quantitative Data on Analogous Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of various 4-anilinoquinazoline derivatives against a panel of human cancer cell lines. This data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, showcases the potency of this class of compounds.

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |

| Analog 1 | 6,7-dimethoxy-4-(3-ethynylphenylamino) | K-562 (Leukemia) | 0.622 | [1] |

| Analog 1 | 6,7-dimethoxy-4-(3-ethynylphenylamino) | HCT-116 (Colon) | >100 | [1] |

| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | A549 (Lung) | 2.25 | [2][3] |

| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | HT-29 (Colon) | 1.72 | [2][3] |

| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | MCF-7 (Breast) | 2.81 | [2][3] |

| Analog 3 | 6-bromo-4-(3-ethynylphenylamino) | H1975 (Lung) | 0.85 | [4] |

| Analog 4 | 6,7-dimethoxy-4-anilino | HCT116 (Colon) | Data not specified | [5] |

| Analog 4 | 6,7-dimethoxy-4-anilino | K562 (Leukemia) | Data not specified | [5] |

| Analog 4 | 6,7-dimethoxy-4-anilino | SKBR3 (Breast) | Data not specified | [5] |

III. Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). Several clinically approved anticancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that target the epidermal growth factor receptor (EGFR). The structural similarity of this compound derivatives to these established inhibitors suggests their potential to function as kinase inhibitors.

Signaling Pathway Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and the putative point of inhibition by 4-anilinoquinazoline derivatives. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing downstream signaling that leads to cell proliferation and survival.

Caption: Simplified EGFR signaling pathway with the point of inhibition by 4-anilinoquinazolines.

Quantitative Data on Kinase Inhibition by Analogous Compounds

The following table presents the kinase inhibitory activity of various 4-anilinoquinazoline derivatives against key receptor tyrosine kinases implicated in cancer progression, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Compound ID | Substitution Pattern | Target Kinase | Activity (IC50, nM) | Reference |

| Analog 5 | 4-((3-ethynylphenyl)amino)-6,7-dimethoxy | EGFR | 5.9 | |

| Analog 5 | 4-((3-ethynylphenyl)amino)-6,7-dimethoxy | VEGFR-2 | 36.78 | [6] |

| Analog 6 | 4-((4-bromophenyl)amino)-6,7-dimethoxy | EGFR | 17.32 | [2][3] |

| Analog 7 | 4-(3-chloro-4-fluoroanilino)-6-alkynyl | EGFR | 14 | [7] |

| Analog 8 | 4-(4-aminophenoxy)-7-methoxy | EGFRL858R | 68.1 | |

| Analog 8 | 4-(4-aminophenoxy)-7-methoxy | c-Met | 0.26 | [8] |

IV. Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[4][6]

B. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Protocol for EGFR/VEGFR-2 Inhibition:

-

Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., poly(Glu,Tyr) 4:1 for tyrosine kinases). Dilute the recombinant human EGFR or VEGFR-2 enzyme to the desired concentration in kinase buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, add 5 µL of the diluted test compound, 10 µL of the enzyme solution, and 10 µL of the substrate/ATP mixture. The final reaction volume is typically 25 µL. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][9][10]

V. Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for this specific scaffold is emerging, the extensive research on analogous quinazoline derivatives strongly suggests that these compounds are likely to exhibit potent anticancer and kinase inhibitory activities. The synthetic accessibility and the potential for diverse functionalization make the this compound core an attractive starting point for the generation of extensive compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of the this compound scaffold. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Further investigation into their mechanisms of action, including their effects on a broader panel of kinases and other cellular targets, will be crucial for their advancement as potential clinical candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. atcc.org [atcc.org]

- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The Versatility of 2,4-Dichloro-6-methoxyquinazoline: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

2,4-Dichloro-6-methoxyquinazoline stands as a pivotal heterocyclic building block in the realm of synthetic organic and medicinal chemistry. Its unique structural features, particularly the two reactive chlorine atoms at the C2 and C4 positions, render it a versatile scaffold for the construction of a diverse array of biologically active molecules. The electron-withdrawing nature of the quinazoline ring system, coupled with the differential reactivity of the two chloro-substituents, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This property has been extensively exploited in the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides an in-depth overview of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, detailed experimental protocols, and the underlying signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.06 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 171 °C | |

| CAS Number | 105763-77-7 |

Synthetic Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as an electrophilic partner in SNAr reactions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at C4, which is influenced by the adjacent nitrogen atom. This differential reactivity allows for a stepwise and controlled introduction of various nucleophiles, leading to the synthesis of a wide range of substituted quinazoline derivatives.

A predominant application of this building block is in the synthesis of 4-anilinoquinazolines, a class of compounds that has yielded several clinically approved kinase inhibitors. The general synthetic scheme involves the initial displacement of the C4-chloro group with a substituted aniline, followed by a potential second substitution at the C2 position under more forcing conditions if desired.

Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives

The reaction of this compound with various aniline derivatives is a cornerstone of its synthetic application. These reactions are typically carried out in a protic solvent, such as isopropanol or ethanol, at elevated temperatures. The reaction conditions can be tailored to optimize the yield and purity of the desired 4-anilino-substituted product.

Below is a table summarizing representative examples of the synthesis of 4-anilino-6-methoxyquinazoline derivatives, highlighting the diversity of the aniline coupling partner and the corresponding reaction yields.

| Entry | Aniline Derivative | Product | Reaction Conditions | Yield (%) |

| 1 | 4-aminophenol | 4-((2-Chloro-6-methoxyquinazolin-4-yl)amino)phenol | Isopropanol, reflux, 6h | 60 |

| 2 | 3-ethynylaniline | N-(3-ethynylphenyl)-2-chloro-6-methoxyquinazolin-4-amine | Isopropanol, reflux, 6h | 75 |

| 3 | 4-fluoroaniline | N-(4-fluorophenyl)-2-chloro-6-methoxyquinazolin-4-amine | Ethanol, reflux, 4h | 82 |

| 4 | 3-aminobenzonitrile | 3-((2-Chloro-6-methoxyquinazolin-4-yl)amino)benzonitrile | n-Butanol, reflux, 8h | 78 |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to a 4-anilinoquinazoline derivative.

Synthesis of this compound

Materials:

-

6-Methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10-15 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled in an ice bath and then slowly quenched by the dropwise addition of ice-water with vigorous stirring.

-

The pH of the resulting suspension is carefully adjusted to approximately 7 by the slow addition of a saturated sodium bicarbonate solution.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

General Procedure for the Synthesis of 4-Anilino-2-chloro-6-methoxyquinazoline Derivatives

Materials:

-

This compound

-

Substituted aniline (1 equivalent)

-

Isopropanol or Ethanol

Procedure:

-

A solution of this compound (1 equivalent) and the desired substituted aniline (1 equivalent) in isopropanol or ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with the reaction solvent, and then with a non-polar solvent like hexane to remove impurities.

-

The solid product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Synthetic and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by molecules derived from this compound.

Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.

Derivatives of this compound are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[1][2] The diagram below illustrates the EGFR signaling pathway and the points of intervention by these inhibitors.

References

CAS number and molecular formula of 2,4-Dichloro-6-methoxyquinazoline

Foreshadow: This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data for this specific molecule, this guide leverages information on the closely related and well-studied analogue, 2,4-dichloro-6,7-dimethoxyquinazoline, to provide detailed experimental protocols and illustrate potential biological applications. This approach offers valuable insights into the chemical properties and potential therapeutic relevance of this class of compounds for researchers, scientists, and drug development professionals.

Core Compound Identification

CAS Number: 105763-77-7

Molecular Formula: C₉H₆Cl₂N₂O

This section summarizes the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 229.06 g/mol | Sigma-Aldrich |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | |

| InChI Key | WEAMQTSRMCCGSJ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

A prevalent method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is through the reaction of 6,7-dimethoxyquinazolin-2,4-dione with a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃) is prepared.

-

N,N-dimethylaniline is added to the mixture, and the reaction is refluxed for approximately 5 hours.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully poured into ice-cold water with continuous stirring.

-

The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.

-

The collected solid is washed with distilled water to remove any remaining impurities.[1]

Biological Activity and Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules with a wide range of biological activities. The dichloroquinazoline scaffold serves as a versatile building block for the development of novel therapeutic agents.

Anti-inflammatory Activity

Derivatives of 2,4-dichloro-6,7-dimethoxyquinazoline have been investigated for their anti-inflammatory properties. The following protocol describes a common in vitro assay used to evaluate the anti-inflammatory potential of these compounds.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

-

An egg albumin solution is prepared in a phosphate buffer (pH 7.4).

-

The synthesized quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the albumin solution at various concentrations.

-

A standard anti-inflammatory drug, such as Diclofenac sodium, is used as a positive control.

-

The solutions are incubated, and the extent of protein denaturation is measured spectrophotometrically.

-

The concentration of the compound that causes a 50% inhibition of protein denaturation (IC₅₀) is determined.[1]

Anticancer Potential

The 4-anilinoquinazoline scaffold, which can be synthesized from 2,4-dichloroquinazoline precursors, is a well-established pharmacophore in the development of anticancer agents. These compounds often act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival.

Derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain quinazoline-chalcone derivatives have shown potent activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI₅₀ values in the micromolar range.[2] The proposed mechanism of action for some of these derivatives includes DNA binding, similar to established anticancer drugs.[2]

Signaling Pathways

While specific signaling pathway diagrams for this compound are not available, its derivatives, particularly the 4-anilinoquinazolines, are known to target key signaling pathways implicated in cancer. The most notable of these is the EGFR signaling pathway.

This diagram illustrates the inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives. By blocking the tyrosine kinase activity of EGFR, these compounds can prevent downstream signaling that leads to cell proliferation and survival, a key mechanism in their anticancer effects.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the regioselective nucleophilic substitution on 2,4-dichloro-6-methoxyquinazoline. This key intermediate is valuable in the synthesis of a wide range of biologically active compounds. The protocols outlined below focus on the selective substitution of the chlorine atom at the C4 position, which is more reactive than the chlorine at the C2 position under mild conditions.

Data Presentation: Reaction Conditions for C4-Substitution

The following table summarizes various reported conditions for the monosubstitution at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline, a close analog of this compound. The reactivity is expected to be comparable.

| Nucleophile (Nu-H) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline derivatives | Isopropanol | - | Reflux | 6 | Satisfactory | [1][2] |

| 4-Aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | |

| Ammonia (20-25% aq.) | Ammonia water | - | 40-75 | 6-16 | Not specified | |

| Sodium Sulfinates | DMF or DMSO | - | Not specified | Not specified | Good conversion | |

| Sodium Methoxide | Methanol | - | 50 | Not specified | High |

Note: DIPEA refers to N,N-Diisopropylethylamine. "Satisfactory" indicates that the reaction proceeds to produce the desired product in acceptable yields as reported in the cited literature.

Experimental Protocols

Protocol 1: Regioselective Monosubstitution with an Aniline Derivative

This protocol describes a general procedure for the regioselective nucleophilic aromatic substitution (SNAr) of an aniline derivative at the C4 position of this compound.

Materials:

-

This compound

-

Substituted aniline (1.0 - 1.2 equivalents)

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).

-

Add a sufficient amount of isopropanol to dissolve the reactants (approximately 5-10 mL per mmol of the quinazoline substrate).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with stirring.

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 6 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with cold isopropanol to remove any unreacted starting materials or impurities.

-

If a precipitate does not form, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Signaling Pathway of Regioselective Substitution

The following diagram illustrates the regioselectivity of the nucleophilic substitution on the this compound core. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack under milder conditions.

Caption: Regioselectivity of Nucleophilic Substitution.

Experimental Workflow for C4-Anilino-Quinazoline Synthesis

The diagram below outlines the key steps in the experimental protocol for the synthesis of a 4-anilino-2-chloro-6-methoxyquinazoline derivative.

References

Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives from 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. This is largely due to their potent activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The quinazoline scaffold serves as a crucial pharmacophore in numerous approved anti-cancer drugs. The targeted inhibition of EGFR and VEGFR-2 signaling pathways is a well-established strategy in oncology, as these pathways are often dysregulated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.

This document provides detailed protocols for the synthesis of 4-anilinoquinazoline derivatives, commencing from the readily accessible precursor, 2,4-dichloro-6-methoxyquinazoline. The methodologies outlined herein are designed to be reproducible and scalable for research and drug discovery applications.

Quantitative Data Summary

The synthesis of 4-anilinoquinazoline derivatives from this compound is a versatile reaction, allowing for the introduction of a wide array of substituted anilines at the C4 position. The following table summarizes the reaction conditions and yields for the synthesis of analogous 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, which are expected to have similar reactivity to their 6-methoxy counterparts.

| Entry | Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 3-chloro-2-methylaniline | Isopropanol | 6 | 83 |

| 2 | 2,4-dimethylaniline | Isopropanol | 6 | 80 |

| 3 | 4-nitro-2-methylaniline | Isopropanol | 6 | 88 |

| 4 | 2,5-dimethylaniline | Isopropanol | 6 | 60 |

Table 1: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives. The data presented is based on the synthesis of the 6,7-dimethoxy analog, which serves as a representative model for the reactivity of this compound.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the key intermediate, this compound, from 6-methoxyquinazoline-2,4-dione.

Materials:

-

6-methoxyquinazoline-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Ice

-

Saturated sodium bicarbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methoxyquinazoline-2,4-dione and an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Dry the solid under vacuum to yield this compound.

Protocol 2: General Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-2-methylaniline)

-

Isopropanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in isopropanol.

-

Add the desired substituted aniline (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold isopropanol to remove any unreacted starting materials.

-

Dry the purified 4-anilino-6-methoxyquinazoline derivative.

Visualizations

Signaling Pathways

The following diagram illustrates the inhibition of the EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline derivatives. These compounds act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades involved in cell proliferation and angiogenesis.[1]

Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Experimental Workflow

The general experimental workflow for the synthesis and initial evaluation of 4-anilinoquinazoline derivatives is depicted below. This process begins with the synthesis of the key intermediate, followed by the parallel synthesis of a library of derivatives, and concludes with purification and characterization.

Caption: Synthetic Workflow for 4-Anilinoquinazolines.

References

Experimental procedure for synthesizing gefitinib using 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The synthesis of this anilinoquinazoline-based drug is a critical process for its availability in research and pharmaceutical development.

This document provides a detailed experimental procedure for the synthesis of gefitinib. While the synthesis was requested to start from 2,4-Dichloro-6-methoxyquinazoline, a thorough review of the scientific literature indicates that the more established and well-documented synthetic routes to gefitinib, which possesses substituents at both the 6 and 7-positions of the quinazoline core, commence with a di-substituted precursor. Therefore, the following protocol is based on a widely cited and efficient four-step synthesis starting from the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline .[1] This route is advantageous due to its avoidance of chromatographic purifications and the use of practical reaction temperatures.[1]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by competitively and reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting the autophosphorylation of EGFR, gefitinib effectively blocks these signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Synthesis of Gefitinib

The following is a four-step synthesis of gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline.

Overall Reaction Scheme:

2,4-dichloro-6,7-dimethoxyquinazoline → N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine → 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol → 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine → Gefitinib

Quantitative Data Summary

| Step | Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | 2,4-dichloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | Acetic acid | 55 | 2 | 65 | >95 (NMR) |

| 2 | 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol | N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | Trimethylammonium heptachlorodialuminate | Dichloromethane | 50 | 2 | 32 | 97:3 (Regioisomers) |

| 3 | 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine, Cs₂CO₃ | DMSO | 40 | 2.5 | 80 | >98 (LC/MS) |

| 4 | Gefitinib | 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Zn, Tetramethylethylenediamine (TMEDA) | Methanol, Acetic acid | 40 | 24 | 82 | >99 (LC/MS) |

Experimental Workflow Diagram

Caption: Four-step experimental workflow for the synthesis of Gefitinib.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine

-

To a reaction vessel, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Add acetic acid (20.4 eq) to the vessel.

-

Add 3-chloro-4-fluoroaniline (1.2 eq) to the mixture.

-

Heat the reaction mixture to 55 °C and stir for 2 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the desired product as a solid.[1]

Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol

-

In a separate flask, prepare the ionic liquid, trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]), by adding trimethylammonium chloride (3.0 eq) to a suspension of aluminum trichloride in dichloromethane at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

-

To the solution of the ionic liquid, add N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine (1.0 eq).

-

Heat the reaction mixture to 50 °C and stir for 2 hours.

-

Upon reaction completion, cool the mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the organic layer and crystallize the residue from hot methanol to obtain the desired regioisomer.[1]

Step 3: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

-

To a solution of 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add 4-(3-chloropropyl)morpholine (1.1 eq) to the mixture.

-

Heat the reaction to 40 °C and stir for 2.5 hours.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 4: Synthesis of Gefitinib (Dechlorination)

-

Dissolve 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (1.0 eq) in a mixture of methanol and acetic acid (20 eq).

-

Add zinc powder (15 eq) and tetramethylethylenediamine (TMEDA, 10 eq) to the solution.

-

Heat the reaction mixture to 40 °C and stir for 24 hours.

-

Filter the reaction mixture to remove the excess zinc.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure gefitinib.[1]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of gefitinib, a crucial EGFR tyrosine kinase inhibitor. By following this four-step procedure starting from 2,4-dichloro-6,7-dimethoxyquinazoline, researchers can obtain high-purity gefitinib for a variety of research and development applications. The provided diagrams of the EGFR signaling pathway and the experimental workflow offer a clear visual representation of the drug's mechanism of action and its synthetic route.

References

Application Notes and Protocols: Synthesis and Evaluation of EGFR/VEGFR-2 Dual Inhibitors Using 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) utilizing the key intermediate, 2,4-dichloro-6-methoxyquinazoline. This document outlines a representative synthetic route, detailed experimental protocols for biological assays, and a summary of the structure-activity relationship (SAR) of these compounds.

Introduction

The simultaneous inhibition of EGFR and VEGFR-2 has emerged as a promising strategy in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and metastasis, while VEGFR-2 is the primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and dissemination.[1] Dual inhibition can therefore lead to a synergistic antitumor effect by targeting both the tumor cells directly and their blood supply. The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives of this compound have shown significant potential as dual EGFR/VEGFR-2 inhibitors.

Synthesis of a Representative Dual Inhibitor: Vandetanib Analog

This section details a synthetic pathway for a Vandetanib analog, a known EGFR/VEGFR-2 dual inhibitor, starting from this compound.

Synthetic Workflow

References

Application Notes and Protocols for Determining the Cell Viability of Quinazoline-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, particularly as anticancer agents.[1][2][3] These compounds often exert their cytotoxic effects by targeting and inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[4][5][6] Common molecular targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and tubulin polymerization.[1][4][5]

The evaluation of the cytotoxic potential of novel quinazoline-based compounds is a fundamental step in the drug discovery and development pipeline. This document provides detailed protocols for two common colorimetric cell viability assays, the MTT and WST-1 assays, which are routinely employed to assess the in vitro efficacy of these compounds.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic activity of novel quinazoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables provide a template for presenting such quantitative data for clear comparison.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against MCF-7 (Breast Cancer) Cell Line.

| Compound/Derivative | IC50 (µM) |

| Quinazoline Compound A | Enter Value |

| Quinazoline Compound B | Enter Value |

| Quinazoline Compound C | Enter Value |

| Doxorubicin (Positive Control) | Enter Value |

Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against A549 (Lung Cancer) Cell Line.

| Compound/Derivative | IC50 (µM) |

| Quinazoline Compound A | Enter Value |

| Quinazoline Compound B | Enter Value |

| Quinazoline Compound C | Enter Value |

| Cisplatin (Positive Control) | Enter Value |

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9][10]

Materials:

-

Quinazoline-based test compounds

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[10]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.1% NP-40 in isopropanol with 4mM HCl)[11]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the quinazoline compounds in the culture medium.

-

After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.[8]

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a positive control (a known anticancer drug).

-

Incubate the plate for a desired period, typically 24, 48, or 72 hours.[12]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[8]

The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

II. WST-1 (Water Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability.[13] Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step. The cleavage of the WST-1 tetrazolium salt to formazan is mediated by mitochondrial dehydrogenases in metabolically active cells.[13]

Materials:

-

Quinazoline-based test compounds

-

Cancer cell lines

-

Complete cell culture medium with 10% FBS

-

WST-1 reagent (ready-to-use solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Treat cells with serial dilutions of the quinazoline compounds as described in the MTT assay protocol.

-

Incubate for the desired exposure time (e.g., 24-96 hours).

-

-

WST-1 Reagent Addition:

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure a uniform distribution of the formazan dye.

-

Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm). A reference wavelength greater than 600 nm can be used.[15]

-

Data Analysis:

Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.

Mandatory Visualization

Caption: Workflow for MTT and WST-1 cell viability assays.

Caption: Inhibition of EGFR signaling by quinazoline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Methodology for Assessing the Anticancer Activity of 2,4-Dichloro-6-methoxyquinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1][2][3] In oncology, they are particularly significant, with several FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib targeting key signaling pathways in cancer cells.[4][5] These agents often function as tyrosine kinase inhibitors (TKIs), specifically targeting the epidermal growth factor receptor (EGFR), which is frequently overexpressed or mutated in various cancers.[5][6]

The 2,4-Dichloro-6-methoxyquinazoline scaffold represents a key intermediate for the synthesis of novel anticancer candidates. The dichloro substitutions provide reactive sites for further chemical modification to generate diverse derivatives, while the methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed methodological framework for the comprehensive in vitro assessment of the anticancer activity of novel this compound derivatives.

Postulated Mechanism of Action: Tyrosine Kinase Inhibition

Based on the established activity of related 4-anilinoquinazolines, derivatives of this compound are hypothesized to act as inhibitors of receptor tyrosine kinases, such as EGFR and potentially Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] By competing with ATP at the kinase domain's binding site, these compounds can block downstream signaling cascades responsible for cell proliferation, survival, migration, and angiogenesis.[6][8] This inhibition is expected to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[9][10]

Caption: Postulated inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Protocols

This section details the core in vitro assays required to evaluate the anticancer potential of this compound derivatives.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Protocol Workflow:

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

This flow cytometry-based assay quantifies the induction of apoptosis.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.[10]

Protocol Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit).[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[10] Propidium Iodide stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.

Protocol Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[10]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[10]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[3]

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Quinazoline Derivatives against Human Cancer Cell Lines. Values are presented as the mean IC50 in µM ± standard deviation from three independent experiments.

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| Derivative 3o | 0.14 | 4.26 | 3.92 | [12] |

| Derivative 18 | - | - | - | [3] |

| Compound 11g | >50 | - | >50 | [2] |

| Compound 8a | 15.85 ± 3.32 | - | - | [4] |

| Gefitinib (Control) | 20.68 | 17.9 | 21.55 | [12] |

| Erlotinib (Control) | 9.9 ± 0.14 | - | - | [4] |

Table 2: Effect of Quinazoline Derivatives on Apoptosis and Cell Cycle Distribution in MGC-803 Cells. Data represents the percentage of cells after treatment for 48 hours.

| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control (Vehicle) | 2.1% | 1.5% | 55.4% | 25.1% | 19.5% | [3] |

| Compound 18 (0.85 µM) | 15.8% | 10.2% | 15.3% | 20.1% | 64.6% | [3] |

Note: The data presented are for illustrative purposes based on published results for various quinazoline derivatives and may not be specific to this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methodology for prediction of anticancer action of (2-oxo-2H-[1,2,4]¬triazino[2,3-c]-quinazolin-6-yl)thiones via QSAR and docking studies | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

The Versatility of 2,4-Dichloro-6-methoxyquinazoline in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Application Note: 2,4-Dichloro-6-methoxyquinazoline is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. Its quinazoline core serves as a privileged scaffold, known to effectively bind to the ATP-binding site of various kinases. The strategic placement of chloro groups at the 2 and 4 positions allows for sequential and regioselective nucleophilic substitution, enabling the systematic synthesis of diverse compound libraries. This facilitates comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel drug candidates. The methoxy group at the 6-position offers a handle for further modification or can be a key pharmacophoric feature in itself, influencing inhibitor binding and cellular activity.

This document provides detailed protocols for the synthesis and biological evaluation of a series of 4-anilino-6-arylureidoquinazoline derivatives, showcasing the utility of a 2,4-dichloro-6-nitroquinazoline precursor, which is structurally analogous to the title compound for SAR exploration. The ultimate goal is the identification of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers.

Data Presentation: Structure-Activity Relationship of 6-Arylureido-4-anilinoquinazoline Derivatives

The following table summarizes the in vitro inhibitory activities of a series of synthesized 6-arylureido-4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) and their anti-proliferative activities against three human cancer cell lines: A549 (non-small cell lung cancer), HT-29 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).[1]

| Compound ID | R (Aryl Group) | EGFR IC₅₀ (nM)[1] | A549 IC₅₀ (µM)[1] | HT-29 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |

| 7a | Phenyl | 20.12 | 3.15 | 2.03 | 3.17 |

| 7c | 4-Fluorophenyl | 15.34 | 2.87 | 1.98 | 3.01 |

| 7d | 4-Chlorophenyl | 14.88 | 2.53 | 1.84 | 2.96 |

| 7f | 4-Methylphenyl | 18.91 | 2.99 | 2.11 | 3.24 |

| 7i | 3-Trifluoromethylphenyl | 11.66 | 2.25 | 1.72 | 2.81 |

| 7o | 4-Methoxyphenyl | 25.43 | 4.12 | 3.56 | 4.88 |

| 7p | 3,4-Dichlorophenyl | 13.79 | 2.41 | 1.79 | 2.89 |

| 7q | 3-Chloro-4-fluorophenyl | 12.05 | 2.33 | 1.75 | 2.84 |

| Gefitinib | - | 10.5 | 2.15 | 1.68 | 2.77 |

| Erlotinib | - | 9.8 | 2.08 | 1.61 | 2.71 |

| Sorafenib | - | - | 4.56 | 3.98 | 5.12 |

SAR Summary: The data indicates that substitution on the C-6 arylurea moiety significantly influences EGFR inhibitory and anti-proliferative activities. Electron-withdrawing groups on the phenyl ring of the urea moiety, such as trifluoromethyl (7i) and chloro/fluoro combinations (7d, 7q, 7p), generally lead to more potent inhibition of EGFR and cancer cell growth. In contrast, electron-donating groups like methoxy (7o) tend to decrease activity. Compound 7i , with a 3-trifluoromethylphenyl group, demonstrated the most potent EGFR inhibition and broad-spectrum anti-proliferative activity among the synthesized analogues, comparable to the reference drugs gefitinib and erlotinib.

Experimental Protocols

Synthesis of 4-Anilino-6-nitroquinazoline (Intermediate)

This protocol describes the regioselective nucleophilic substitution at the C4 position of 2,4-dichloro-6-nitroquinazoline with aniline.

Materials:

-

2,4-Dichloro-6-nitroquinazoline

-

Aniline

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloro-6-nitroquinazoline (1.0 equivalent) in isopropanol.

-

Add aniline (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to yield 4-anilino-6-nitroquinazoline.

Synthesis of 6-Amino-4-anilinoquinazoline (Intermediate)

Materials:

-

4-Anilino-6-nitroquinazoline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Suspend 4-anilino-6-nitroquinazoline (1.0 equivalent) in a mixture of ethanol and water.

-